3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with benzyl, fluorobenzylthio, and morpholino groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the benzyl and fluorobenzylthio groups: These groups are usually introduced through nucleophilic substitution reactions, where the quinazolinone core is treated with benzyl halides and fluorobenzyl thiols under basic conditions.
Morpholino group addition: The morpholino group is often introduced via nucleophilic substitution using morpholine and suitable leaving groups on the quinazolinone core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the benzyl/fluorobenzylthio groups are replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted quinazolinones: Compounds with benzyl groups attached to the quinazolinone core may exhibit similar reactivity but different biological activities depending on the nature and position of the substituents.
Fluorobenzylthio-substituted compounds: These compounds contain the fluorobenzylthio group, which can influence their chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c27-23-9-5-4-8-20(23)18-33-26-28-24-11-10-21(29-12-14-32-15-13-29)16-22(24)25(31)30(26)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAAVPCWOKJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.